4-Methylphenoxyacetonitrile

Description

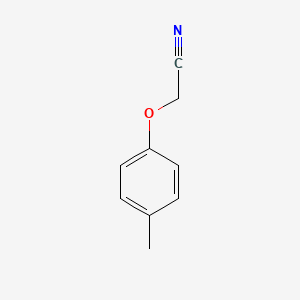

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCOKJDTFHEYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334418 | |

| Record name | 4-Methylphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33901-44-9 | |

| Record name | 2-(4-Methylphenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33901-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLYLOXY-ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylphenoxyacetonitrile: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Methylphenoxyacetonitrile, a versatile chemical intermediate. Intended for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document details the compound's chemical properties, molecular structure, a robust synthesis protocol, and in-depth spectral analysis. Furthermore, it explores its current and potential applications, offering insights grounded in established scientific principles and experimental data.

Introduction to this compound

This compound, also known as 2-(p-tolyloxy)acetonitrile, is an aromatic nitrile that serves as a valuable building block in organic synthesis. Its structure, combining a p-cresol moiety with a nitrile-containing side chain, offers multiple reactive sites for further chemical transformations. This makes it a key intermediate in the synthesis of a variety of more complex molecules, including potential pharmaceutical and agrochemical agents. The strategic placement of the methyl and cyano groups influences the molecule's reactivity and imparts specific properties to its derivatives.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| CAS Number | 33901-44-9 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Light brown to brown solid | [Chemical Supplier Data] |

| Melting Point | 42-44 °C | [Chemical Supplier Data] |

| Boiling Point | 76-78 °C at 11 mmHg | [Chemical Supplier Data] |

| Density | 1.054 ± 0.06 g/cm³ (Predicted) | [Chemical Supplier Data] |

Molecular Structure Visualization

The structure of this compound features a nitrile group attached to a methylene bridge, which is in turn linked to a p-methylphenyl group via an ether linkage.

Caption: Molecular structure of this compound.

Synthesis of this compound via Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide of p-cresol.[2][3] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves both the sodium p-cresolate intermediate and chloroacetonitrile, facilitating the SN2 reaction. Its high boiling point also allows for heating to accelerate the reaction rate.

-

Reaction Temperature: The reaction is initially performed at 0 °C during the deprotonation step to control the exothermic reaction and the evolution of hydrogen gas. The subsequent substitution reaction is carried out at a moderately elevated temperature to ensure a reasonable reaction rate without promoting decomposition.

Experimental Protocol:

Materials:

-

p-Cresol

-

Sodium hydride (60% dispersion in mineral oil)

-

Chloroacetonitrile

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of p-cresol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Reaction Mixture: Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram:

Caption: Williamson ether synthesis workflow for this compound.

Spectral Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₃) |

| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCH₂CN) |

| ~4.70 | s | 2H | -OCH₂CN |

| ~2.30 | s | 3H | Ar-CH₃ |

Note: Predicted chemical shifts based on analogous compounds and standard NMR principles.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 | Ar-C (ipso to -OCH₂CN) |

| ~131 | Ar-C (ipso to -CH₃) |

| ~130 | Ar-C (ortho to -CH₃) |

| ~117 | -CN |

| ~115 | Ar-C (ortho to -OCH₂CN) |

| ~55 | -OCH₂CN |

| ~20 | Ar-CH₃ |

Note: Predicted chemical shifts based on analogous compounds.[5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3020 | Medium | C-H stretch (aromatic) |

| ~2920-2850 | Medium | C-H stretch (aliphatic) |

| ~2250 | Medium-Sharp | C≡N stretch (nitrile) |

| ~1610, 1510 | Strong | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O-C stretch (asymmetric) |

| ~1040 | Strong | C-O-C stretch (symmetric) |

Note: Predicted absorption bands based on characteristic group frequencies.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 147, corresponding to the molecular weight of this compound.

-

Key Fragmentation Patterns:

-

Loss of the cyanomethylene radical (•CH₂CN) to give a fragment at m/z = 107, corresponding to the p-cresol radical cation.

-

Cleavage of the ether bond to produce fragments corresponding to the p-methylphenoxy cation (m/z = 107) and the cyanomethylene radical, or the p-cresol radical cation (m/z = 108) and a neutral acetonitrile fragment.

-

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its utility stems from the reactivity of both the nitrile group and the aromatic ring.

Pharmaceutical Synthesis

The phenoxyacetonitrile scaffold is present in a number of biologically active compounds.[7] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functional groups. The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.

-

As a Precursor to Bioactive Molecules: Derivatives of phenoxyacetic acid have shown a range of biological activities, including anti-inflammatory and antimicrobial properties.[8] this compound can serve as a starting material for the synthesis of such derivatives.

-

Intermediate for Complex Scaffolds: In drug discovery programs, this compound can be used as a key building block to construct more elaborate molecular architectures for screening against various biological targets.[9]

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound can be employed in the synthesis of novel pesticides and herbicides. The phenoxy ether linkage is a common feature in many agrochemicals, and the nitrile group can be a precursor to other functional groups that impart desired biological activity.[10] For instance, certain acetophenone derivatives are used as intermediates in the synthesis of fungicides and insecticides.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its straightforward synthesis via the Williamson ether reaction, coupled with its versatile reactivity, makes it an attractive starting material for the construction of novel and complex molecules. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and a comprehensive analysis of its spectral characteristics to aid researchers in its effective utilization.

References

- 1. scbt.com [scbt.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. jetir.org [jetir.org]

- 9. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 10. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Methylphenoxyacetonitrile

Introduction

4-Methylphenoxyacetonitrile, also known as p-tolyloxyacetonitrile, is an aromatic nitrile compound with the chemical formula C₉H₉NO. Structurally, it consists of a p-cresol (4-methylphenol) moiety linked to an acetonitrile group through an ether bond. This compound serves as a valuable intermediate in organic synthesis, offering a versatile scaffold for the introduction of the 4-methylphenoxy group in the preparation of more complex molecules. Its significance lies in its potential utility in the synthesis of agrochemicals and pharmaceuticals, although it is not as extensively documented as some other phenoxyacetonitrile derivatives. This guide aims to provide a comprehensive overview of its synthesis, characterization, and known properties, tailored for professionals in chemical research and development.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light brown to brown substance. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33901-44-9 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | [1][2][3] |

| Melting Point | 42-44 °C | |

| Boiling Point | 76-78 °C at 11 mmHg | |

| Density | 1.054 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Light brown to brown solid | |

| Synonyms | 2-(p-tolyloxy)acetonitrile | [4] |

Synthesis of this compound

The primary and most logical synthetic route to this compound is through the Williamson ether synthesis . This classic and reliable method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[5][6] For the synthesis of this compound, this translates to the reaction of p-cresol (4-methylphenol) with a haloacetonitrile, typically chloroacetonitrile.[7]

The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[5][6] The phenolic proton of p-cresol is first abstracted by a base to form the more nucleophilic 4-methylphenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis adapted for the specific reactants.[8][9][10]

Materials:

-

p-Cresol (4-methylphenol)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

A suitable solvent (e.g., acetone, ethanol, or dimethylformamide)

-

Hydrochloric acid (HCl) for neutralization

-

Dichloromethane or diethyl ether for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Deionized water

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in the chosen solvent.

-

Add an equimolar amount of a strong base (e.g., KOH or NaOH) to the solution. Stir the mixture until the base is fully dissolved and the p-cresol is converted to its corresponding phenoxide salt. Gentle heating may be applied to facilitate this process.[8][9]

-

Nucleophilic Substitution: To the solution of the 4-methylphenoxide, add chloroacetonitrile dropwise. An equimolar amount is typically used, though a slight excess of the haloacetonitrile can be employed to ensure complete reaction of the phenoxide.

-

Heat the reaction mixture to reflux and maintain it for a period of 1 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

If a solid precipitate (the inorganic salt byproduct, e.g., KCl or NaCl) has formed, it can be removed by filtration.

-

The solvent is then removed under reduced pressure using a rotary evaporator.

-

The residue is redissolved in an organic solvent suitable for extraction (e.g., dichloromethane or diethyl ether) and washed with water to remove any remaining inorganic salts.

-

The aqueous layer is discarded, and the organic layer is washed with a dilute solution of NaOH to remove any unreacted p-cresol, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH₃) around 2.3 ppm. The methylene protons (OCH₂) adjacent to the nitrile group would likely appear as a singlet around 4.7 ppm. The aromatic protons on the benzene ring will present as two doublets in the aromatic region (approximately 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon around 20 ppm. The methylene carbon (OCH₂) is expected in the region of 50-60 ppm. The nitrile carbon (CN) would appear further downfield, typically around 115-120 ppm. The aromatic carbons would show four distinct signals, with the oxygen-bearing carbon being the most downfield in the aromatic region (around 155 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. A strong C-O-C ether stretching band is expected in the 1250-1050 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 147. Key fragmentation patterns would likely involve the loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z = 107, corresponding to the 4-methylphenoxide cation, and further fragmentation of the aromatic ring.

Applications and Biological Significance

The discovery and historical development of this compound are not well-documented in scientific literature, suggesting it has not been the subject of extensive, focused research. Its primary role appears to be that of a chemical intermediate.

While there are no prominent, direct applications of this compound in drug development reported, its structural motif is present in various biologically active molecules. Phenoxyacetonitrile and its derivatives are utilized in the synthesis of compounds with diverse pharmacological activities. For instance, amino-acetonitrile derivatives have been investigated as a new class of anthelmintic compounds.[12]

The value of this compound lies in its ability to serve as a building block for more complex molecules, where the 4-methylphenoxy moiety may be a key structural feature for biological activity or for modulating physicochemical properties such as lipophilicity.

Safety and Handling

As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[4] It can cause skin and serious eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of accidental exposure, it is crucial to seek immediate medical attention. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a useful, though not extensively studied, chemical intermediate. Its synthesis is straightforward, primarily relying on the robust Williamson ether synthesis. While it lacks a detailed history of discovery and a portfolio of direct applications, its value to the research and drug development community lies in its potential as a precursor for more complex and potentially bioactive molecules. This guide provides a foundational understanding of its synthesis, properties, and handling, serving as a valuable resource for synthetic chemists.

References

- 1. This compound | 33901-44-9 [m.chemicalbook.com]

- 2. This compound | 33901-44-9 [amp.chemicalbook.com]

- 3. This compound CAS#: 33901-44-9 [m.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Chloroacetonitrile - Wikipedia [en.wikipedia.org]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential research areas for 4-Methylphenoxyacetonitrile

An In-depth Technical Guide to Potential Research Areas for 4-Methylphenoxyacetonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the untapped research potential of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond the known applications of the broader phenoxyacetonitrile class to propose novel, actionable research pathways. We will delve into the core chemical attributes of this compound and lay out a strategic vision for its exploration in medicinal chemistry, agrochemicals, and materials science, complete with detailed experimental workflows and the underlying scientific rationale.

The Core Scaffold: Understanding this compound

This compound is an aromatic organic compound featuring a p-cresol backbone connected to an acetonitrile moiety via an ether linkage.[1][2] Its chemical structure, characterized by the CAS number 33901-44-9 and molecular formula C9H9NO, presents a unique combination of functional groups ripe for chemical exploration.[1][2]

Key Structural Features and Their Synthetic Potential:

-

The Aromatic Ring: The benzene ring, activated by the ether linkage and the methyl group, is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's electronic and steric properties.

-

The Ether Linkage: While generally stable, this linkage can be a key structural element in designing molecules that mimic natural ligands or interact with specific biological targets.

-

The Nitrile Group: This is arguably the most versatile functional group on the scaffold. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocycles.[3] This versatility makes it an excellent starting point for generating a diverse library of derivatives. The cyano group is a well-known versatile intermediate for the transformation into a multitude of useful functional groups.[4]

The synthesis of the core scaffold itself is straightforward, typically involving the Williamson ether synthesis between p-cresol and a haloacetonitrile, such as chloroacetonitrile, in the presence of a base.[5] This accessibility makes it an attractive starting material for extensive research and development programs.

Proposed Research Areas and Strategic Workflows

The unique chemical architecture of this compound suggests its potential utility in several high-impact research areas. Below, we outline three key domains, each with a proposed research workflow.

Medicinal Chemistry: A Scaffold for Novel Kinase Inhibitors

The Scientific Rationale:

The phenoxy moiety is a common feature in a number of approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[6] For instance, the discovery of 5-phenoxy-2-aminopyridine derivatives has led to potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in hematological malignancies.[7] The 4-methyl group on our scaffold can serve as a crucial lipophilic contact point within a hydrophobic pocket of an enzyme's active site, potentially enhancing binding affinity and selectivity.

Proposed Research Workflow: Targeting Epidermal Growth Factor Receptor (EGFR)

We hypothesize that derivatives of this compound can be developed as inhibitors of EGFR, a well-validated target in oncology. The workflow for this research program is outlined below:

Caption: Proposed workflow for the discovery of EGFR inhibitors.

Experimental Protocol: Primary EGFR Kinase Inhibition Assay

A detailed protocol for the initial screening of synthesized compounds against EGFR is provided in the "Experimental Protocols" section.

Agrochemicals: Next-Generation Herbicides

The Scientific Rationale:

Phenoxy herbicides, such as 2,4-D and MCPA, have been mainstays in agriculture for decades.[8] These compounds function as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds.[8] The this compound scaffold provides a novel backbone that can be derivatized to potentially yield herbicides with improved efficacy, a broader spectrum of activity, or a more favorable environmental profile. The nitrile group, in particular, offers a unique chemical handle not present in traditional phenoxy herbicides.

Proposed Research Workflow: Herbicide Discovery and Evaluation

The following workflow outlines a systematic approach to developing and testing novel herbicides based on this compound.

Caption: A systematic workflow for herbicide discovery.

Experimental Protocol: Primary Herbicidal Screening

A detailed protocol for the initial in vitro and whole-plant screening of synthesized compounds is provided in the "Experimental Protocols" section.

Materials Science: Precursors for High-Performance Polymers

The Scientific Rationale:

The nitrile group is a valuable functional group in polymer chemistry. It can undergo polymerization and is a key component in materials like polyacrylonitrile. Acrylonitrile-based polymers are fundamental structures in π-conjugated polymers.[9] The rigid aromatic core of this compound, combined with the reactive nitrile group, makes it an interesting monomer for the synthesis of novel polymers with potentially desirable thermal and mechanical properties. Furthermore, the phenoxyacetonitrile scaffold could be incorporated into π-conjugated polymers to create materials with unique optical and electronic properties for applications in organic electronics.[9]

Proposed Research Workflow: Synthesis and Characterization of a Novel Poly(ether-imide)

We propose the conversion of the nitrile group to an amine and a carboxylic acid, followed by polycondensation to form a poly(ether-imide).

References

- 1. This compound | 33901-44-9 [m.chemicalbook.com]

- 2. This compound CAS#: 33901-44-9 [m.chemicalbook.com]

- 3. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 7. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 9. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties - Materials Advances (RSC Publishing) [pubs.rsc.org]

4-Methylphenoxyacetonitrile derivatives and analogs

An In-depth Technical Guide to 4-Methylphenoxyacetonitrile Derivatives and Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract: The this compound scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of this compound derivatives and their analogs, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). We will delve into the causality behind experimental choices in their synthesis and biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals. This document aims to be a comprehensive resource, grounded in authoritative references, to accelerate the discovery of new therapeutics based on this promising chemical scaffold.

Introduction: The Therapeutic Potential of the Aryloxyacetonitrile Core

The aryloxyacetonitrile moiety is a key pharmacophore found in a variety of biologically active compounds. The linkage of an aromatic ring to an acetonitrile group via an ether bond provides a unique combination of lipophilicity, hydrogen bonding capability (through the nitrile nitrogen), and conformational flexibility. The this compound core, with its simple substitution pattern, offers an excellent starting point for chemical exploration and optimization.

Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The nitrile group, in particular, is a versatile functional group that can participate in various interactions with biological targets and can also serve as a synthetic handle for further chemical modifications. This guide will focus primarily on the burgeoning potential of these derivatives as anticancer agents, a field where they have shown considerable promise.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound core is typically achieved through a straightforward nucleophilic substitution reaction. The general strategy involves the reaction of 4-methylphenol (p-cresol) with a haloacetonitrile, most commonly chloroacetonitrile or bromoacetonitrile, in the presence of a base.

General Synthetic Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is the most common and reliable method for preparing the this compound scaffold. The choice of base and solvent is crucial for achieving high yields and purity.

Experimental Protocol: Synthesis of this compound

-

Deprotonation of Phenol: To a solution of 4-methylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF), add a base (1.1-1.5 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide anion.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add chloroacetonitrile (1.0-1.2 eq) dropwise. The reaction is then heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

The following diagram illustrates the general synthetic workflow for this compound.

Caption: General workflow for the synthesis of this compound.

Synthesis of Derivatives and Analogs

The true potential of the this compound scaffold lies in the ability to readily synthesize a diverse library of derivatives. Modifications can be introduced at several positions:

-

The Aromatic Ring: The methyl group can be replaced with other substituents, or additional groups can be introduced onto the phenyl ring.

-

The Acetonitrile Moiety: The nitrile group can be hydrolyzed, reduced, or converted to other functional groups.

-

The Methylene Bridge: The methylene group can be functionalized, though this is less common.

A particularly fruitful strategy in drug discovery is the hybridization of the this compound core with other known pharmacophores.[4] For instance, linking it to other heterocyclic systems can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Biological Activities and Therapeutic Applications

Derivatives of aryloxyacetonitrile have been investigated for a range of biological activities. A significant body of research has focused on their potential as anticancer agents.[2][3]

Anticancer Activity

Numerous studies have reported the synthesis of novel aryloxyacetonitrile derivatives with potent in vitro cytotoxic activity against various cancer cell lines.[2][3] These compounds often exhibit low cytotoxicity against normal cells, suggesting a favorable therapeutic window.[2]

Table 1: Examples of Anticancer Activity of Aryloxyacetonitrile Derivatives

| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |

| Coumarin-acrolein hybrids | A549, KB, Hela, MCF-7 | Micromolar to sub-micromolar range | [2] |

| Pyranopyridine derivatives | HepG2, HCT 116, MCF-7, Caco-2 | More potent than doxorubicin in some cases | [3] |

| Indole derivatives | A549, MCF6, PC3 | Potent cytotoxicity with low toxicity to normal cells | [5] |

The mechanism of action for these compounds is often multifaceted. Some derivatives have been shown to induce apoptosis, inhibit cell migration and invasion, and arrest the cell cycle.[2] The PI3K/AKT signaling pathway, a critical regulator of cell growth and survival, has been identified as a target for some of these compounds.[2]

The following diagram depicts a simplified signaling pathway that can be targeted by this compound derivatives.

Caption: Inhibition of the PI3K/AKT pathway by a hypothetical derivative.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For this compound derivatives, several key structural features have been identified that influence their biological activity.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenoxy ring can dramatically affect activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its ability to interact with biological targets.

-

The Nature of the Hybridized Moiety: When the this compound core is linked to other chemical scaffolds, the nature of that second moiety is a critical determinant of activity. For example, hybridization with coumarins or quinolines has yielded potent anticancer agents.[2][4]

-

The Linker: The linker connecting the aryloxyacetonitrile core to other fragments can influence the overall conformation and flexibility of the molecule, which in turn affects its binding to target proteins.

A systematic approach to SAR, often involving the synthesis of a matrix of compounds with variations at different positions, is crucial for optimizing lead compounds.[6]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds.

-

Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure their suitability for in vivo studies.[7]

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of disease.

References

- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into the Mechanistic Profile of 4-Methylphenoxyacetonitrile: A-Technical Brief for Drug Development Professionals

Abstract: This technical guide addresses the current understanding of 4-Methylphenoxyacetonitrile's mechanism of action. It is critical to establish at the outset that, following a comprehensive review of available scientific literature, no specific studies detailing the biological activity or mechanism of action for this compound have been identified. Consequently, this document will provide a theoretical framework based on the compound's structural motifs: the phenoxy moiety, characteristic of a class of synthetic auxin herbicides, and the acetonitrile group, which can release cyanide. This guide will, therefore, explore potential, unverified mechanisms of action to serve as a foundation for future research and experimental design.

Part 1: Deconstructing the Molecular Architecture of this compound

This compound is a small organic molecule characterized by a p-cresol (4-methylphenol) group linked to an acetonitrile (-CH₂CN) moiety via an ether bond. The biological activity of a compound is intrinsically linked to its structure. Therefore, a logical starting point for postulating its mechanism of action is to analyze the known biological effects of its constituent parts.

1.1 The Phenoxy Moiety: A Potential Link to Auxin Mimicry

The phenoxy group is the defining feature of phenoxy herbicides, a class of synthetic auxins that have been in agricultural use since the 1940s.[1][2][3] These herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf plants.[1][2][3]

-

Potential Mechanism: If this compound were to act as a synthetic auxin, it would likely bind to auxin-binding proteins (ABPs) within plant cells.[1] This interaction would trigger a cascade of downstream signaling events, disrupting the normal hormonal balance and leading to aberrant cell division, elongation, and differentiation.[1]

1.2 The Acetonitrile Group: Implications of Cyanide Release

The acetonitrile group in this compound can potentially be metabolized to release cyanide (CN⁻).[4][5] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[4]

-

Potential Mechanism: In a biological system, the enzymatic breakdown of this compound could lead to the liberation of cyanide ions. These ions would then bind to the ferric iron in cytochrome c oxidase, preventing the transfer of electrons to oxygen.[4] This would halt aerobic respiration, leading to a rapid decrease in ATP production and subsequent cell death.[4]

Part 2: Postulated Mechanisms of Action: A Hypothetical Framework

Given the dual nature of its structure, this compound could theoretically exhibit a range of biological effects. Below, we propose several hypothetical mechanisms of action that warrant experimental investigation.

Hypothesis 1: Primary Herbicidal Activity via Auxin Mimicry

This hypothesis posits that the dominant biological activity of this compound is as a synthetic auxin, with the phenoxy group driving its herbicidal effects.

Proposed Signaling Pathway: Auxin Mimicry

Caption: Hypothetical auxin mimicry pathway for this compound.

Hypothesis 2: Cytotoxicity Driven by Cyanide Release

This hypothesis suggests that the primary mechanism of action is cellular toxicity resulting from the metabolic release of cyanide, leading to the inhibition of cellular respiration.

Proposed Signaling Pathway: Cyanide-Induced Apoptosis

Caption: Hypothetical pathway of cyanide-induced cytotoxicity.

Hypothesis 3: A Dual-Action Mechanism

It is also conceivable that this compound possesses a dual-action mechanism, where it initially acts as a weak auxin mimic, and its subsequent metabolism releases cyanide, leading to a secondary, more potent cytotoxic effect. The overall biological outcome would depend on the relative potency of each action and the metabolic rate of the compound in the target organism.

Part 3: Experimental Protocols for Mechanistic Elucidation

To validate or refute the proposed hypotheses, a series of targeted experiments are required. The following protocols provide a starting point for investigating the mechanism of action of this compound.

3.1 Protocol: Plant Growth Regulation Assay

Objective: To determine if this compound exhibits auxin-like activity in a model plant species.

Methodology:

-

Plant Material: Arabidopsis thaliana seedlings grown on Murashige and Skoog (MS) agar plates.

-

Treatment: Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM) in the MS agar. Include a positive control (e.g., 2,4-Dichlorophenoxyacetic acid) and a negative control (vehicle only).

-

Incubation: Grow seedlings vertically on the plates for 7-10 days under controlled light and temperature conditions.

-

Analysis: Measure primary root length and the number of lateral roots. An inhibition of primary root growth and an increase in lateral root formation are characteristic of auxin activity.

3.2 Protocol: In Vitro Cellular Respiration Assay

Objective: To assess the effect of this compound on mitochondrial respiration.

Methodology:

-

Cell Line: Use a relevant cell line (e.g., HepG2 for mammalian toxicity or a plant protoplast suspension).

-

Instrumentation: Utilize a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR).

-

Treatment: After establishing a baseline OCR, inject varying concentrations of this compound into the wells. Include a positive control (e.g., potassium cyanide) and a negative control.

-

Analysis: Monitor changes in OCR following treatment. A significant decrease in OCR would suggest inhibition of the electron transport chain.

3.3 Protocol: Cyanide Release Assay

Objective: To quantify the release of cyanide from this compound in the presence of metabolic enzymes.

Methodology:

-

Enzyme Source: Use a liver microsomal fraction (e.g., S9 fraction) to simulate metabolic activity.

-

Incubation: Incubate this compound with the S9 fraction and necessary cofactors (e.g., NADPH).

-

Detection: At various time points, measure the concentration of free cyanide using a colorimetric assay (e.g., the picric acid method) or a cyanide-selective electrode.

-

Analysis: Determine the rate of cyanide release as a function of time and enzyme concentration.

Part 4: Data Presentation and Interpretation

The following tables are templates for organizing the data that would be generated from the proposed experiments.

Table 1: Plant Growth Regulation Assay Results

| Compound | Concentration (µM) | Primary Root Length (mm, Mean ± SD) | Lateral Root Count (Mean ± SD) |

| Vehicle Control | - | ||

| 4-MPAN | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 | |||

| 2,4-D (Positive Control) | 1 |

Table 2: Cellular Respiration Assay Results

| Compound | Concentration (µM) | Oxygen Consumption Rate (% of Baseline, Mean ± SD) |

| Vehicle Control | - | 100 |

| 4-MPAN | 1 | |

| 10 | ||

| 100 | ||

| KCN (Positive Control) | 100 |

Table 3: Cyanide Release Assay Results

| Time (min) | Cyanide Concentration (µM, Mean ± SD) |

| 0 | |

| 15 | |

| 30 | |

| 60 |

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated. This technical guide has presented a logical, albeit hypothetical, framework based on its chemical structure. The proposed dual potential for auxin mimicry and cyanide-mediated toxicity provides a compelling starting point for experimental investigation. The outlined protocols offer a clear path forward for researchers to systematically dissect the biological activity of this compound. Future studies should focus on conducting these and other relevant assays to definitively characterize the mechanism of action of this compound, which will be crucial for any further development in the fields of agriculture or pharmacology.

References

Methodological & Application

Step-by-step synthesis protocol for 4-Methylphenoxyacetonitrile

Synthesis of 4-Methylphenoxyacetonitrile: An Application Note

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described methodology is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and analytical validation methods.

Introduction and Significance

This compound is a valuable building block in organic synthesis. Its structure, featuring a p-cresol moiety linked to an acetonitrile group via an ether bond, allows for further functionalization at multiple sites. This versatility makes it a sought-after precursor for a range of target molecules with potential biological activity.

The synthesis protocol detailed herein utilizes the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and an organohalide.[1][3] In this specific application, the phenoxide ion of p-cresol acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile to form the desired ether linkage.[1] This method is widely employed in both laboratory and industrial settings due to its reliability and broad scope.[1][2]

Health and Safety Precautions

Extreme caution must be exercised throughout this synthesis. Both p-cresol and chloroacetonitrile are hazardous materials. A thorough risk assessment should be conducted before commencing any experimental work.

p-Cresol (CAS: 106-44-5):

-

Hazards: Toxic if swallowed or in contact with skin.[4][5] Causes severe skin burns and eye damage.[4][5] May cause respiratory irritation.[6]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[4][5][7] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[5][7] Wash hands thoroughly after handling.[4][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] It is hygroscopic and sensitive to air and light.[7]

Chloroacetonitrile (CAS: 107-14-2):

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[9] It is a lachrymator.[10] It is also flammable.[11]

-

Handling: All manipulations should be performed in a certified chemical fume hood.[12] Wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[9][11] Keep away from heat, sparks, and open flames.[9][11]

-

Storage: Store in a cool, well-ventilated place away from ignition sources.[9][13] Keep containers tightly sealed.[10][12]

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Due to the potential release of cyanide, chloroacetonitrile waste requires special handling and should not be mixed with other waste streams.[12]

Reaction Mechanism and Principle

The synthesis of this compound proceeds via the Williamson ether synthesis, an SN2 reaction. The mechanism can be broken down into two key steps:

-

Deprotonation: The acidic proton of the hydroxyl group of p-cresol is abstracted by a base (in this case, potassium carbonate) to form the p-methylphenoxide ion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The p-methylphenoxide ion then attacks the electrophilic carbon atom of chloroacetonitrile. This results in the displacement of the chloride ion (a good leaving group) and the formation of the ether linkage, yielding this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |

| p-Cresol | 106-44-5 | 108.14 | 10.81 g | 0.10 mol |

| Chloroacetonitrile | 107-14-2 | 75.50 | 8.31 g (6.95 mL) | 0.11 mol |

| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 20.73 g | 0.15 mol |

| Acetone (anhydrous) | 67-64-1 | 58.08 | 200 mL | - |

| Dichloromethane | 75-09-2 | 84.93 | As needed for workup | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed for workup | - |

| Brine | - | - | As needed for workup | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed for drying | - |

| Hexanes | 110-54-3 | 86.18 | For recrystallization | - |

| Ethyl Acetate | 141-78-6 | 88.11 | For recrystallization | - |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add p-cresol (10.81 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and 200 mL of anhydrous acetone.

-

Addition of Electrophile: Stir the suspension vigorously. From the dropping funnel, add chloroacetonitrile (8.31 g, 0.11 mol) dropwise over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts using a Büchner funnel and wash the filter cake with a small amount of acetone.

-

Workup - Extraction: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 200 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with two 100 mL portions of saturated sodium bicarbonate solution, followed by one 100 mL portion of brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a solid.

-

Purification: Purify the crude this compound by recrystallization.[14] Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy.[15] Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR analysis will show characteristic peaks for the aromatic protons, the methylene protons of the CH₂CN group, and the methyl protons of the tolyl group.

-

¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display a sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.

-

Characteristic peaks for the C-O-C ether linkage will also be present.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Yield | - Incomplete deprotonation of p-cresol.- Inactive chloroacetonitrile.- Insufficient reaction time or temperature. | - Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area.- Use freshly distilled or a new bottle of chloroacetonitrile.- Extend the reflux time and monitor the reaction by TLC until the starting material is consumed. |

| Presence of Unreacted p-Cresol | - Insufficient base or chloroacetonitrile.- Short reaction time. | - During the aqueous workup, wash the organic layer with a 1 M sodium hydroxide solution to remove any unreacted acidic p-cresol. Be aware that this may cause hydrolysis of the nitrile if contact time is prolonged.- Ensure the molar ratios of reagents are correct and consider a slight excess of the alkylating agent. |

| Oily Product Instead of Solid | - Presence of impurities. | - Attempt to purify the oil using column chromatography on silica gel with a hexanes/ethyl acetate eluent system.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |

| Difficulty with Recrystallization | - Incorrect solvent system.- Product is too soluble. | - Experiment with different solvent pairs for recrystallization, such as ethanol/water or toluene/hexanes.- Ensure the minimum amount of hot solvent is used to dissolve the crude product to achieve supersaturation upon cooling.[14] |

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. studylib.net [studylib.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. durhamtech.edu [durhamtech.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. nbinno.com [nbinno.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. echemi.com [echemi.com]

- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 13. nj.gov [nj.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reagents & Solvents [chem.rochester.edu]

Application Notes and Protocols for 4-Methylphenoxyacetonitrile in Pharmaceutical Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Phenoxyacetonitrile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. 4-Methylphenoxyacetonitrile, also known as 2-(p-tolyloxy)acetonitrile, emerges as a significant starting material due to its inherent structural motifs: a phenoxy ring substituted with a methyl group and a reactive nitrile functionality. This combination offers a gateway to a diverse range of molecular architectures with proven pharmacological relevance.

The phenoxyacetic acid scaffold, readily accessible from this compound via hydrolysis, is a cornerstone in numerous drug classes. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] For instance, commercially successful drugs like Tiaprofenic acid, an NSAID, and Tinnelic acid, an antihypertensive, feature this core structure.[3] The methyl group on the phenyl ring can be a crucial modulator of metabolic stability and target binding affinity, making this compound a particularly interesting starting point for lead optimization campaigns.

Furthermore, the nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids, or can participate in cycloaddition reactions to form nitrogen-containing heterocycles.[4][5] These heterocyclic structures are ubiquitous in medicinal chemistry, often serving as the central pharmacophore of a drug molecule. This guide provides detailed protocols for the application of this compound in the synthesis of key pharmaceutical intermediates, underscoring its potential in accelerating drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical reagent is a prerequisite for its successful application in the laboratory.

| Property | Value | Reference |

| CAS Number | 33901-44-9 | --INVALID-LINK-- |

| Molecular Formula | C₉H₉NO | --INVALID-LINK-- |

| Molecular Weight | 147.17 g/mol | --INVALID-LINK-- |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Expected to be soluble in common organic solvents |

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS).[6]

Synthetic Pathways and Experimental Protocols

The true utility of this compound lies in its reactivity and the valuable intermediates it can generate. Below are detailed protocols for key transformations.

Protocol 1: Synthesis of 4-Methylphenoxyacetic Acid - A Key Pharmacophore

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that unlocks access to the valuable phenoxyacetic acid scaffold.

Reaction Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. The choice of conditions can be influenced by the presence of other functional groups in the molecule. For this protocol, a two-step basic hydrolysis is employed to ensure complete conversion and minimize potential side reactions.

References

Application Notes & Protocols: The Utility of 4-Methylphenoxyacetonitrile as a Pivotal Intermediate in Agrochemical Synthesis

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of 4-Methylphenoxyacetonitrile. This document details its synthesis and subsequent conversion into potent phenoxy herbicides, primarily focusing on 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop). The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the synthetic pathways.

Introduction: The Strategic Importance of this compound

This compound (C₉H₉NO) is an aromatic nitrile that serves as a crucial building block in the synthesis of several economically significant agrochemicals.[1][2] Its chemical structure, featuring a reactive nitrile group and a phenoxy ring that can be selectively functionalized, makes it a versatile and valuable intermediate. The primary application of this compound lies in the production of phenoxy herbicides, a class of chemicals that mimic natural plant growth hormones (auxins) to selectively control broadleaf weeds in cereal crops and pastures.[3][4]

This guide will elucidate the synthesis of this compound from readily available precursors and its subsequent elaboration into two widely used herbicides: MCPA and Mecoprop.

Key Physicochemical Properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 33901-44-9 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Melting Point | 42-44°C |

| Boiling Point | 76-78°C at 11 mmHg |

| Density | 1.054 g/cm³ |

Synthesis of the Intermediate: this compound

The most direct and industrially viable synthesis of this compound involves the Williamson ether synthesis, reacting p-cresol with chloroacetonitrile in the presence of a base. The base deprotonates the phenolic hydroxyl group of p-cresol, forming a nucleophilic phenoxide ion that subsequently displaces the chloride from chloroacetonitrile.

Underlying Chemistry and Rationale

The choice of a base is critical; an alkali carbonate like potassium carbonate is often preferred as it is cost-effective, sufficiently basic to deprotonate the phenol, and easily removed after the reaction. Acetone is a common solvent due to its ability to dissolve both the organic reactants and the inorganic base, facilitating a homogenous reaction environment. The nitrile group (-CN) is an excellent choice for this synthesis as it is relatively stable under these reaction conditions and can be readily hydrolyzed to a carboxylic acid in a subsequent step.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

p-Cresol

-

Chloroacetonitrile[7]

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (0.1 mol), anhydrous potassium carbonate (0.15 mol), and 250 mL of anhydrous acetone.

-

Addition of Reagent: While stirring vigorously, add chloroacetonitrile (0.11 mol) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in 150 mL of ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Expected Yield: 85-95%

Application I: Synthesis of MCPA Herbicide

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, post-emergence herbicide widely used for controlling broadleaf weeds in crops like wheat, barley, and rice.[4][8] The synthesis from this compound involves two primary transformations: electrophilic aromatic substitution (chlorination) followed by hydrolysis of the nitrile.

Synthetic Strategy and Mechanistic Insight

The phenoxy ring in this compound is activated towards electrophilic substitution by the ether oxygen. The directing effect of the methyl and phenoxy groups favors chlorination at the position para to the methyl group (and ortho to the ether linkage). Subsequent acid- or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid, yielding the final MCPA product.[8]

Caption: Synthetic pathway from this compound to MCPA.

Protocol for MCPA Synthesis

Part A: Chlorination

Materials:

-

This compound

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve this compound (0.1 mol) in 200 mL of anhydrous DCM in a flask protected from moisture.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add sulfuryl chloride (0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding 50 mL of cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude (4-chloro-2-methylphenoxy)acetonitrile. This intermediate is often used in the next step without further purification.

Part B: Hydrolysis

Materials:

-

Crude (4-chloro-2-methylphenoxy)acetonitrile

-

Sulfuric acid (70% solution)

Procedure:

-

Combine the crude (4-chloro-2-methylphenoxy)acetonitrile with 150 mL of 70% sulfuric acid in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to 120-130°C and reflux for 4-5 hours. The reaction mixture will become a thick slurry.

-

Cool the reaction mixture to room temperature and pour it over 300 g of crushed ice.

-

The white precipitate of MCPA is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from hot water or a toluene/heptane mixture to obtain pure MCPA.

Quantitative Data for MCPA Synthesis:

| Step | Key Parameters | Expected Yield | Purity (Post-Recrystallization) |

|---|---|---|---|

| Chlorination | Temp: 0-10°C, Time: 4-6h | >95% (crude) | - |

| Hydrolysis | Temp: 120-130°C, Time: 4-5h | 88-94% | >97% |

Application II: Synthesis of Mecoprop (MCPP) Herbicide

Mecoprop, or MCPP, is another phenoxy herbicide, often used in combination with other herbicides like 2,4-D and MCPA to provide a broader spectrum of weed control.[9][10] Its synthesis requires the formation of 4-chloro-2-methylphenol as a key intermediate, which is then reacted to introduce the propionic acid side chain.

Synthetic Strategy and Rationale

The synthesis of Mecoprop from (4-chloro-2-methylphenoxy)acetonitrile (prepared as in section 3.2, Part A) first involves the hydrolysis of the nitrile to the corresponding phenoxyacetic acid (MCPA), followed by a decarboxylation step to yield 4-chloro-2-methylphenol.[11] This phenol is then subjected to a Williamson ether synthesis with a 2-chloropropionate ester, followed by hydrolysis of the ester to yield Mecoprop. The use of the (R)-(+)-enantiomer of 2-chloropropionate is crucial, as only this stereoisomer, known as Mecoprop-P, possesses significant herbicidal activity.[12]

Caption: Multi-step synthesis of Mecoprop-P from a common intermediate.

Protocol for Mecoprop-P Synthesis

Part A: Preparation of 4-chloro-2-methylphenol

-

Synthesize MCPA from this compound as described in Protocol 3.2.

-

Decarboxylation: Place the dry MCPA (0.1 mol) in a distillation apparatus. Heat the solid under an inert atmosphere to a temperature above its melting point (approx. 200-220°C). The phenoxyacetic acid will decompose, releasing CO₂ and forming 4-chloro-2-methylphenol, which can be distilled and collected. This step requires careful temperature control to avoid charring.

Part B: Synthesis of Mecoprop-P Materials:

-

4-chloro-2-methylphenol[11]

-

Ethyl (R)-2-chloropropionate

-

Sodium Hydroxide (NaOH)

-

Toluene

Procedure:

-

In a reaction vessel, dissolve 4-chloro-2-methylphenol (0.1 mol) and sodium hydroxide (0.1 mol) in water to form the sodium phenoxide salt.

-

Add toluene to the mixture, followed by the dropwise addition of Ethyl (R)-2-chloropropionate (0.1 mol).

-

Heat the biphasic mixture to 80-90°C with vigorous stirring for 8-10 hours.

-

After the reaction is complete, cool the mixture and separate the organic (toluene) layer. This layer contains the Mecoprop-P ethyl ester.

-

Ester Hydrolysis: Add a solution of sodium hydroxide (0.12 mol in 50 mL water) to the toluene solution.

-

Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

-

Cool the reaction, separate the aqueous layer, and wash the toluene layer with water.

-

Combine the aqueous layers and acidify with concentrated HCl to a pH of 1-2.

-

The precipitated Mecoprop-P is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be performed for higher purity.

Quantitative Data for Mecoprop-P Synthesis:

| Step | Key Parameters | Expected Yield |

|---|---|---|

| Decarboxylation | Temp: 200-220°C | 70-80% |

| Ether Synthesis | Temp: 80-90°C, Time: 8-10h | >90% (ester) |

| Ester Hydrolysis | Temp: Reflux, Time: 2-3h | 90-95% |

Quality Control and Analytical Verification

The identity and purity of the synthesized intermediate and final products must be confirmed. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the position of substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (-C≡N) stretch (~2230 cm⁻¹), the carboxylic acid O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the compounds.[13]

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity.

Safety and Handling

All procedures described herein must be conducted in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Chemical Hazards:

-

Chloroacetonitrile: Toxic and lachrymatory. Handle with extreme care.

-

Sulfuryl Chloride: Corrosive and reacts violently with water.

-

Phenols (p-cresol, 4-chloro-2-methylphenol): Toxic and corrosive. Can cause severe skin burns.

-

Acids and Bases: Corrosive. Handle with care.

-

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of phenoxyacetic acid herbicides. The protocols outlined provide robust and scalable methods for producing MCPA and Mecoprop. A thorough understanding of the underlying chemical principles and adherence to safety protocols are paramount for the successful and safe execution of these syntheses in a research or drug development setting.

References

- 1. This compound | 33901-44-9 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. jetir.org [jetir.org]

- 4. MCPA - Wikipedia [en.wikipedia.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound CAS#: 33901-44-9 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. deq.mt.gov [deq.mt.gov]

- 9. Mecoprop - Wikipedia [en.wikipedia.org]

- 10. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Kinetics study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic acid (MCPA Acid) - UM Research Repository [eprints.um.edu.my]

Application Notes and Protocols for the Characterization of 4-Methylphenoxyacetonitrile

Introduction

4-Methylphenoxyacetonitrile, a member of the phenoxyacetonitrile class of organic compounds, is a molecule of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of various target molecules. Its chemical structure, featuring a p-methylated phenyl ring linked via an ether bond to an acetonitrile group, imparts a unique combination of reactivity and physicochemical properties. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical quality attributes in research, development, and manufacturing environments.

This document provides a detailed guide to the analytical techniques and protocols for the thorough characterization of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be robust and reliable. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical workflows necessary to qualify this compound for its intended use.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 33901-44-9 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |